4-甲基-1H-吡唑-3-醇

描述

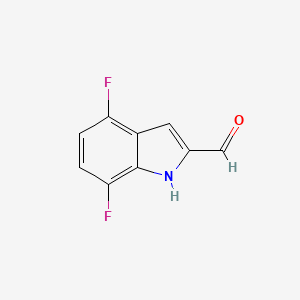

4-methyl-1H-pyrazol-3-ol is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

A facile one-pot, three-component approach for the synthesis of 4,4’- ((substituted phenyl)methylene)bis (3-methyl-1H-pyrazol-5-ol) derivatives has been accomplished from the reaction of two moles of 5-methyl-2,4-dihydro-3H-pyrazol-3-one, with one mole various aromatic aldehydes in the presence ZnO nanoparticles as an efficient heterogeneous catalyst under microwave irradiation (MWI) and solvent-free conditions in good to excellent yields .Molecular Structure Analysis

The title compound, C (10)H (10)N (2)O, crystallizes with two independent molecules in the asymmetric unit, having closely comparable geometries . The dihedral angles between the 1H-pyrazole and benzene rings in the two molecules are 39.57 (14) and 41.95 (13)° .Chemical Reactions Analysis

Pyrazoles are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .Physical And Chemical Properties Analysis

The molecular weight of 4-methyl-1H-pyrazol-3-ol is 98.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 .科学研究应用

Catalysis and Nanomaterials

4-methyl-1H-pyrazol-3-ol: has been employed in the synthesis of magnetically separable nanocatalysts. For instance, a core–shell magnetic nanomaterial called 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF) was synthesized. This nanocatalyst demonstrated excellent catalytic performance in the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes. The methodology offers high yields, short reaction times, and catalyst reusability .

Biological Activities

Derivatives of 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ol) have exhibited a wide range of biological activities. These include:

Antibacterial Properties

Certain compounds derived from 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ol) have potent antibacterial activity against both Methicillin-susceptible strains of Staphylococcus aureus (MSSA) and Methicillin-resistant strains of Staphylococcus aureus (MRSA) . These compounds exhibit minimum inhibitory concentrations (MIC) ranging between 4 and 16 mg/mL, outperforming ciprofloxacin .

Fungicides, Pesticides, and Dye-stuffs

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s: find applications as:

Green Synthesis

Efficient and high-yielding synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) has been achieved using a one-pot reaction with aryl aldehydes. The inorganic catalyst 12-tungstophosphoric acid (H3PW12O40) facilitates this green synthesis .

Other Applications

Beyond the mentioned fields, 4-methyl-1H-pyrazol-3-ol and its derivatives have potential in drug delivery, bioanalysis, and catalysis processes. Their versatility makes them valuable in various scientific contexts .

作用机制

Target of Action

4-Methyl-1H-pyrazol-3-ol, also known as Fomepizole, is an active synthetic alcohol dehydrogenase inhibitor . It primarily targets the enzyme alcohol dehydrogenase, which is responsible for the metabolism of ethylene glycol . In addition, it has been found to inhibit CYP2E1 activity .

Mode of Action

The compound interacts with its targets by blocking the formation of toxic ethylene glycol metabolites . This interaction prevents the formation of these metabolites, which are responsible for severe metabolic acidosis and renal failure . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-1H-pyrazol-3-ol is the metabolism of ethylene glycol . By inhibiting alcohol dehydrogenase, the compound prevents the conversion of ethylene glycol to toxic metabolites, thereby preventing metabolic acidosis and renal failure .

Result of Action

The primary result of the action of 4-Methyl-1H-pyrazol-3-ol is the prevention of severe metabolic acidosis and renal failure . This is achieved by blocking the formation of toxic ethylene glycol metabolites .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Pyrazoles and their derivatives are gaining more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of 4-methyl-1H-pyrazol-3-ol could be in the development of new drugs with diverse therapeutic activities.

属性

IUPAC Name |

4-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWCCQQJFXUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-pyrazol-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)

![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)

![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)